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Marburg virus nucleoprotein - 145717-56-2

Marburg virus nucleoprotein

Catalog Number: EVT-1518483
CAS Number: 145717-56-2
Molecular Formula: C7H11NOS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Marburg virus nucleoprotein is a crucial component of the Marburg virus, a member of the Filoviridae family, which is closely related to the Ebola virus. This protein plays an essential role in encapsidating the viral RNA and forming the nucleocapsid, which is vital for viral replication and transcription. The nucleoprotein interacts with viral RNA to form a helical structure, facilitating the assembly of the nucleocapsid that protects the viral genome from degradation and aids in its transcription and replication processes.

Source and Classification

The Marburg virus nucleoprotein is classified as a viral protein within the broader category of nucleoproteins found in negative-sense single-stranded RNA viruses. It is specifically identified as a structural protein that forms part of the ribonucleoprotein complex essential for the life cycle of the Marburg virus. The protein is derived from the Marburg marburgvirus, which causes severe hemorrhagic fever in humans and non-human primates.

Synthesis Analysis

Methods

The synthesis of the Marburg virus nucleoprotein can be studied through various methods, including recombinant DNA technology. The gene encoding the nucleoprotein can be cloned into expression vectors and introduced into host cells (such as bacterial or mammalian cells) to produce large quantities of the protein.

Technical Details

  1. Cloning: The nucleoprotein gene is amplified using polymerase chain reaction and cloned into an appropriate vector.
  2. Transfection: The vector is transfected into host cells, where it utilizes the host's cellular machinery to express the nucleoprotein.
  3. Purification: Following expression, purification techniques such as affinity chromatography or size-exclusion chromatography are employed to isolate the nucleoprotein from other cellular proteins.
Molecular Structure Analysis

Structure

Recent studies utilizing cryo-electron microscopy have revealed that the Marburg virus nucleoprotein forms a complex with viral RNA at a resolution of 3.1 Å. This structure demonstrates that each nucleoprotein molecule encapsidates six RNA nucleotides, facilitating a helical arrangement crucial for nucleocapsid formation.

Data

  • Resolution: 3.1 Å (determined by cryo-electron microscopy)
  • Complex Composition: Each nucleoprotein interacts with six RNA nucleotides.
  • Structural Features: The N-terminal arm of the nucleoprotein plays a significant role in oligomerization and interaction with adjacent nucleoprotein molecules.
Chemical Reactions Analysis

Reactions

The Marburg virus nucleoprotein undergoes several critical interactions:

  1. Homooligomerization: The nucleoproteins self-associate to form helical structures necessary for encapsidating viral RNA.
  2. Interaction with Viral Proteins: The nucleoprotein interacts with other viral proteins such as VP35 and VP30, which are essential for forming functional ribonucleoprotein complexes.

Technical Details

  • Coiled Coil Motif: A conserved coiled coil motif within the central region of the nucleoprotein is critical for its self-interaction and interaction with other viral proteins.
  • Phosphorylation: The nucleoprotein is phosphorylated at serine and threonine residues, influencing its function in viral replication.
Mechanism of Action

The mechanism by which the Marburg virus nucleoprotein operates involves several steps:

  1. RNA Binding: The nucleoprotein binds to viral RNA in a sequence-independent manner.
  2. Nucleocapsid Assembly: Through oligomerization, it forms a helical structure that serves as a scaffold for assembling the complete nucleocapsid.
  3. Facilitation of Transcription and Replication: The assembled nucleocapsid protects viral RNA from degradation while enabling transcription and replication by interacting with viral polymerases.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 60 kDa.
  • Structure Type: Helical filamentous structure when assembled with RNA.

Chemical Properties

  • Solubility: Soluble in physiological buffers used for protein purification.
  • Stability: Thermal stability can be influenced by ligand binding; certain compounds can disrupt its oligomeric state.
Applications

The Marburg virus nucleoprotein has significant scientific applications:

  1. Vaccine Development: Understanding its structure and function aids in designing vaccines against Marburg virus infection.
  2. Antiviral Drug Targeting: As a key component in viral replication, it serves as a target for antiviral drug development; compounds that disrupt its function could inhibit viral replication.
  3. Research Tool: Its ability to form stable complexes with RNA makes it useful in studying RNA-protein interactions within virology research.
Structural Characterization of Marburg Virus Nucleoprotein

Atomic Resolution Architecture of NP Core Domains

Bilobed N-terminal and C-terminal Lobes in RNA-Free States

The Marburg virus (MARV) nucleoprotein (NP) core domain (residues 19–370) adopts a bilobed architecture in RNA-free states, comprising an N-terminal lobe (N-lobe, residues 20–180) and a C-terminal lobe (C-lobe, residues 200–370), connected by a flexible hinge. The N-lobe features β-sheets flanked by α-helices, while the C-lobe is predominantly α-helical. This arrangement creates a positively charged RNA-binding groove between the lobes. In the absence of RNA, hydrophobic interactions between helices α15 and α16 (residues 338–384) in the C-lobe drive hexamerization, as observed in crystallographic studies [5] [6]. This oligomeric state is stabilized by residues L343, F347, and L351, forming a hydrophobic core critical for higher-order assembly [5].

Conformational Dynamics of the RNA-Binding Groove

Upon RNA binding, the NP undergoes significant conformational changes. The RNA-binding groove transitions from an "open" state (width: ~25 Å) in RNA-free NP to a "closed" state (width: ~12 Å) when encapsidating RNA. Cryo-EM structures reveal that helix η6 (residues 311–316), disordered in the apo state, becomes ordered and moves beneath the RNA strand, forming hydrogen bonds with the phosphate backbone [1]. Key residues (K142, K153, R156, H292) reorient their side chains to interact electrostatically with RNA phosphates, while K230 contacts RNA bases [1] [8]. Molecular dynamics simulations confirm that RNA backbone interactions contribute more significantly to binding energy than base-specific contacts, enabling sequence-independent RNA encapsidation [1].

Role of the Flexible Hinge Region in RNA Encapsidation

The hinge region (residues 180–200) acts as a molecular pivot facilitating lobe movement. In RNA-free states, the hinge adopts an extended conformation, widening the inter-lobe groove. During RNA binding, hinge flexibility allows a 15° rotation of the C-lobe relative to the N-lobe, clamping the RNA strand. Mutations in conserved hinge residues (e.g., G192A) reduce RNA-binding affinity by >80% and impair helical nucleocapsid assembly [1] [2]. This hinge-mediated conformational change is essential for transitioning from monomeric NP to functional oligomers.

Cryo-EM Insights into NP–RNA Complex Assembly

Single-Layered vs. Double-Layered Helical RNPs

Recent cryo-EM studies reveal two distinct MARV ribonucleoprotein (RNP) architectures:

  • Double-layered helices: Outer diameter ~330 Å, inner diameter ~255 Å, with two intertwined strands (30.5 NP subunits/turn). Each strand exhibits a left-handed twist with 128.99 Å helical pitch [1] [8].
  • Single-layered helices: Outer diameter ~285 Å, inner diameter ~164 Å, composed of one strand with ~25 NP subunits/turn and a 70 Å pitch [4] [8].

Table 1: Structural Parameters of MARV RNP Complexes

ParameterSingle-Layered RNPDouble-Layered RNP
Outer Diameter (Å)285330
Inner Diameter (Å)164255
Subunits/Turn~2530.5
Helical Pitch (Å)70128.99
Asymmetric Unit1 NP conformationNP-a + NP-b heterodimer
NP:RNA Stoichiometry1:6 nt1:6 nt

The single-layered form likely represents a transcriptionally active state, while the double-layered structure may facilitate genome packaging [4] [8].

Asymmetric Unit Composition: NP–RNA Stoichiometry

The fundamental asymmetric unit in both RNP types consists of one NP molecule bound to six RNA nucleotides. In double-layered RNPs, two distinct NP conformations (NP-a and NP-b) alternate along each strand, with a backbone root-mean-square deviation (RMSD) of 0.592 Å between them. Both conformations encapsulate RNA in a "3-bases-inward, 3-bases-outward" configuration, where bases face NP hydrophobic pockets or solvent, respectively [1] [8] [10].

Helical Parameters: Pitch, Diameter, and Subunit Symmetry

Helical symmetry is governed by NP-NP interfaces:

  • N-terminal arm insertion: The N-arm (residues 1–19) of NPn inserts into a hydrophobic pocket on the C-lobe of NPn+1 via residues L6 and L9 [1].
  • Electrostatic linkages: R19 (N-arm) interacts with D208/D211 of adjacent NPs [1].
  • C-lobe interactions: Helix α16 (residues 322–349) forms inter-protomer contacts stabilized by a coiled-coil motif with α15 [4] [8].

Pitch variability arises from hinge flexibility, with mutations at inter-protomer sites (e.g., R19A) disrupting helical rise and rotation angles [1].

Structural Modulation by Viral and Host Factors

VP35 Chaperoning and NP Monomer Stabilization

The viral protein VP35 prevents premature NP oligomerization via its N-terminal 28-residue peptide (NPBP). Structural studies show NPBP binds a conserved hydrophobic pocket in the NP C-lobe (residues 239–370) through:

  • Electrostatic interactions: NPBP E15/E19 with NP R326/K339.
  • Hydrophobic contacts: NPBP I12/L16 with NP F347/L351 [2] [5] [6].

This binding stabilizes NP in an open conformation, widening the RNA groove by 8 Å and reducing RNA affinity >100-fold. Mutating NPBP residues I12A or L16A abolishes chaperone function, leading to NP aggregation [2] [5] [6].

Phosphorylation-Dependent NP Conformational Changes

Host kinases phosphorylate MARV NP at seven C-terminal regions (I–VII), predominantly at serine residues (85%). Key regulatory sites include:

  • Region II* (residues 446–472): Phosphorylation at S453–S455 enhances viral RNA synthesis by 40%, while phosphorylation at S450–S452 inhibits it.
  • Region VI (residues 599–604) and VII (S619): Contain proline-directed phosphorylation motifs but do not regulate RNA synthesis [3] [6].

Table 2: Functionally Significant Phosphorylation Sites in MARV NP

RegionResiduesKinase ConsensusFunctional Role
I*404–432CKIIUnknown
II*S446, S453–S455CKII/PRO-directed↑ RNA synthesis (S453–S455)
III*484–511CKIIUnknown
IV*534–543CKIIUnknown
V*S549CKIIUnknown
VI*S599–S604PRO-directedNo regulatory function
VII*S619PRO-directedNo regulatory function

Phosphomimetic mutations (S453E/S454E/S455E) increase NP oligomerization efficiency by 60%, suggesting phosphorylation fine-tunes nucleocapsid assembly dynamics [3] [6].

Properties

CAS Number

145717-56-2

Product Name

Marburg virus nucleoprotein

Molecular Formula

C7H11NOS

Synonyms

Marburg virus nucleoprotein

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